molecular formula C18H18N2O3 B13866200 4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B13866200
M. Wt: 310.3 g/mol
InChI Key: AOGQBLZVZHYMHX-UHFFFAOYSA-N
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Description

4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is an organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the propylphenoxy group: This step involves the reaction of the intermediate compound with 4-propylphenol under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenylpyrazoles depending on the reagents used.

Scientific Research Applications

4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
  • 4-chloro-6-(4-piperazin-1-yl-1H-pyrazol-5-yl)benzene-1,3-diol

Uniqueness

4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylphenoxy group enhances its lipophilicity and potential interactions with hydrophobic pockets in target proteins, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

4-[4-(4-propylphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol

InChI

InChI=1S/C18H18N2O3/c1-2-3-12-4-7-14(8-5-12)23-17-11-19-20-18(17)15-9-6-13(21)10-16(15)22/h4-11,21-22H,2-3H2,1H3,(H,19,20)

InChI Key

AOGQBLZVZHYMHX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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